1-(1-Naphthyl)piperazine

Descripción general

Descripción

Actúa como un agente serotoninérgico mixto no selectivo, ejerciendo agonismo parcial en los receptores 5-HT1A, 5-HT1B, 5-HT1D, 5-HT1E y 5-HT1F, mientras que antagoniza los receptores 5-HT2A, 5-HT2B y 5-HT2C . Este compuesto se ha estudiado por sus posibles efectos en el sistema nervioso central, incluyendo la hiperfagia, la hiperactividad y la anxiolisis .

Análisis Bioquímico

Biochemical Properties

1-(1-Naphthyl)piperazine exerts partial agonism at the 5-HT 1A, 5-HT 1B, 5-HT 1D, 5-HT 1E, and 5-HT 1F receptors, while antagonizing the 5-HT 2A, 5-HT 2B, and 5-HT 2C receptors . It has also been shown to possess high affinity for the 5-HT 3, 5-HT 5A, 5-HT 6, and 5-HT 7 receptors .

Cellular Effects

In vitro and in vivo studies have shown that this compound can modulate 5-HT release . It has been observed to have cytotoxic effects against melanoma cells .

Molecular Mechanism

This compound acts by exerting partial agonism at various 5-HT receptors, while antagonizing others . This interaction with the 5-HT receptors influences various cellular and molecular processes.

Dosage Effects in Animal Models

In animal models, this compound produces effects including hyperphagia, hyperactivity, and anxiolysis . These effects are likely mediated predominantly or fully by blockade of the 5-HT 2C receptor .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La 1-naftilpiperazina se puede sintetizar a través de una reacción entre 1-cloro naftaleno y piperazina en presencia de una base como el carbonato de potasio. La reacción suele tener lugar en un disolvente como la dimetilformamida a temperaturas elevadas .

Métodos de Producción Industrial

Los métodos de producción industrial para la 1-naftilpiperazina implican rutas sintéticas similares, pero se amplían para acomodar cantidades mayores. El proceso incluye rigurosos pasos de purificación para asegurar la pureza y calidad del compuesto .

Análisis De Reacciones Químicas

Tipos de Reacciones

La 1-naftilpiperazina experimenta varias reacciones químicas, incluyendo:

Oxidación: Se puede oxidar para formar derivados de naftoquinona.

Reducción: Las reacciones de reducción pueden producir derivados dihidro.

Sustitución: Puede sufrir reacciones de sustitución nucleofílica, particularmente en el anillo de piperazina.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.

Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.

Sustitución: Se pueden utilizar nucleófilos como aminas o tioles en condiciones básicas.

Productos Principales

Oxidación: Derivados de naftoquinona.

Reducción: Derivados dihidro.

Sustitución: Varios derivados de piperazina sustituidos.

Aplicaciones Científicas De Investigación

Química: Se utiliza como un bloque de construcción para sintetizar moléculas más complejas.

Biología: Se estudia por sus efectos en los receptores de serotonina y su posible uso en la neurofarmacología.

Industria: Se utiliza en el desarrollo de nuevos fármacos e intermediarios químicos.

Mecanismo De Acción

La 1-naftilpiperazina ejerce sus efectos principalmente a través de su interacción con los receptores de serotonina. Actúa como un agonista parcial en los receptores 5-HT1A, 5-HT1B, 5-HT1D, 5-HT1E y 5-HT1F, y como un antagonista en los receptores 5-HT2A, 5-HT2B y 5-HT2C . Esta actividad serotoninérgica mixta influye en varias vías de neurotransmisores, lo que lleva a sus efectos observados en el comportamiento y el estado de ánimo .

Comparación Con Compuestos Similares

Compuestos Similares

Fenilpiperazina: Otro derivado de fenilpiperazina con actividad serotoninérgica similar.

Difenilpiperazina: Un compuesto con dos grupos fenilo, que también afecta a los receptores de serotonina.

Quipazina: Un agente serotoninérgico con interacciones receptoras similares.

Singularidad

La 1-naftilpiperazina es única debido a su perfil específico de receptores, que incluye agonismo parcial y antagonismo en múltiples subtipos de receptores de serotonina. Este patrón de interacción distinto la convierte en un compuesto valioso para estudiar el sistema serotoninérgico y desarrollar nuevos agentes terapéuticos .

Actividad Biológica

1-(1-Naphthyl)piperazine (1-NP) is a significant compound in pharmacological research, primarily due to its interactions with serotonin receptors. This article provides a comprehensive overview of the biological activity of this compound, detailing its mechanisms, effects on various biological systems, and potential therapeutic applications based on diverse research findings.

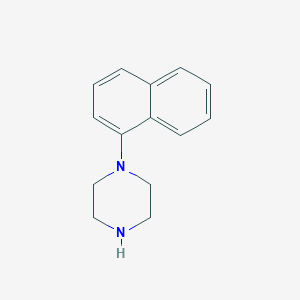

Chemical Structure and Properties

This compound is a piperazine derivative characterized by a piperazine ring substituted with a 1-naphthyl group. Its molecular formula is , with a molar mass of approximately 212.296 g/mol. The hydrochloride form enhances its solubility, making it suitable for various experimental applications.

This compound exhibits mixed serotonergic activity , acting as both an antagonist and agonist at different serotonin receptor subtypes:

- 5-HT1 Receptors : Acts as a partial agonist.

- 5-HT2 Receptors : Functions as an antagonist.

This unique interaction profile allows 1-NP to modulate serotonergic signaling, which is crucial for its biological effects .

1. Interaction with Serotonin Receptors

- Inhibition Studies : In rat cortical membranes, this compound inhibited serotonin receptor activity with IC50 values of 6 nM for 5-HT1 and 1 nM for 5-HT2 receptors.

- Behavioral Effects : In squirrel monkeys, doses of 0.3–1.0 mg/kg blocked the decrease in responding under fixed-interval schedules induced by the 5-HT2 agonist DOB.

2. Anticancer Properties

Research indicates that this compound can induce apoptosis in melanoma cells (MNT-1) at concentrations ranging from 50 to 300 µM. The compound significantly inhibited cell viability, suggesting potential applications in cancer therapy .

3. Anti-inflammatory Effects

A study explored the use of this compound in topical formulations aimed at preventing UV radiation-induced immunosuppression. The compound was incorporated into ultradeformable vesicles, demonstrating improved permeation across skin barriers and significant anti-inflammatory effects in mouse models exposed to UVB radiation .

Case Study: Serotonergic Function Enhancement

A study conducted on rats injected with propranolol showed increased serotonergic functions following administration of this compound. This suggests that the compound may enhance serotonergic neurotransmission under certain conditions, which could have implications for treating anxiety disorders .

Case Study: Multidrug Resistance Reversal

Another investigation assessed the ability of a related compound, 1-(1-Naphthylmethyl)-piperazine, to reverse multidrug resistance in clinical isolates of E. coli. Results indicated that this compound could restore susceptibility to fluoroquinolones by inhibiting efflux pumps, highlighting the potential of piperazine derivatives in overcoming antibiotic resistance .

Summary of Research Findings

Propiedades

IUPAC Name |

1-naphthalen-1-ylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c1-2-6-13-12(4-1)5-3-7-14(13)16-10-8-15-9-11-16/h1-7,15H,8-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNICFCQJUVFULD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30973071 | |

| Record name | 1-(Naphthalen-1-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30973071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57536-86-4 | |

| Record name | 1-(1-Naphthyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57536-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1-Naphthyl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057536864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Naphthalen-1-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30973071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1-Naphthalenyl)piperazine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FJ7MR37A24 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What structural features of 1-(1-Naphthyl)piperazine are essential for its interaction with serotonin receptors?

A4: The naphthyl ring and the piperazine moiety are crucial for binding to serotonin receptors []. Modifications to these structures, such as substitutions on the naphthyl ring or alterations to the piperazine nitrogen, can significantly influence its affinity and selectivity for different serotonin receptor subtypes [, , ].

Q2: How does the activity profile of this compound compare to other arylpiperazine derivatives?

A5: Compared to other arylpiperazines like TFMPP (1-(3-trifluoromethylphenyl)piperazine) and mCPP (1-(3-chlorophenyl)piperazine), this compound often exhibits different affinities and intrinsic activities at various 5-HT receptor subtypes [, , ]. These differences highlight the importance of subtle structural variations in modulating the pharmacological profile of arylpiperazine derivatives.

Q3: Can this compound serve as a template for developing more selective serotonin receptor ligands?

A6: Yes, this compound has been investigated as a potential template for designing novel ligands with improved selectivity for specific serotonin receptor subtypes, such as the 5-HT6 receptor []. By introducing specific modifications to the parent structure, researchers aim to enhance binding affinity and selectivity for desired therapeutic targets.

Q4: What in vitro models have been used to study the effects of this compound?

A7: Isolated tissue preparations, such as rat stomach fundus, guinea pig trachea, and various blood vessels, have been extensively used to investigate the effects of this compound on smooth muscle contraction [, , , , ]. Additionally, cell-based assays measuring phosphoinositide hydrolysis have been employed to assess its interaction with 5-HT2 and 5-HT1C receptors [, ].

Q5: What animal models have been employed to investigate the pharmacological effects of this compound?

A8: Rodent models, particularly rats, have been widely used to study the effects of this compound on various physiological functions, including blood pressure regulation, anxiety-related behaviors, and stress responses [, , , ]. Additionally, invertebrate models like fingernail clams and zebra mussels have provided insights into the evolutionary conservation of serotonin receptor subtypes and their roles in reproductive processes [, ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.